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molecular formula C8H8ClNO B1267580 1-(4-Amino-3-chlorophenyl)ethanone CAS No. 6953-83-9

1-(4-Amino-3-chlorophenyl)ethanone

Cat. No. B1267580
M. Wt: 169.61 g/mol
InChI Key: VGVXDPRCTIRHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04866091

Procedure details

A solution of sodium nitrite (1.63 g) in water (4.3 ml) was added dropwise to a solution of 4'-amino-3'-chloroacetophenone (2.5 g) and concentrated hydrochloric acid (5.5 ml) in water (5.5 ml) at 0° to 3° C., and the solution was stirred for 15 minutes at 0° C. The resulting solution was added portionwise to a mixture of sodium nitrite (7.3 g) and cuprous oxide (0.76 g) in water (32 ml) at -5° to 0° C. The mixture was stirred for 1 hour at 0° C. and for 1 hour at room temperature, and extracted with chloroform. The extract was washed with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was subjected to column chromatography on silica gel (60 g) eluting with chloroform. The fractions containing the desired compound were combined and concentrated under reduced pressure to give pale yellow crystals of 3'-chloro-4'-nitroacetophenone (2.2 g).
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
Quantity
4.3 mL
Type
solvent
Reaction Step One
Name
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous oxide
Quantity
0.76 g
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([O-:3])=[O:2].[Na+].N[C:6]1[CH:11]=[CH:10][C:9]([C:12](=[O:14])[CH3:13])=[CH:8][C:7]=1[Cl:15].Cl>O>[Cl:15][C:7]1[CH:8]=[C:9]([C:12](=[O:14])[CH3:13])[CH:10]=[CH:11][C:6]=1[N+:1]([O-:3])=[O:2] |f:0.1|

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2.5 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)C(C)=O)Cl
Name
Quantity
5.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
4.3 mL
Type
solvent
Smiles
O
Name
Quantity
5.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
cuprous oxide
Quantity
0.76 g
Type
reactant
Smiles
Name
Quantity
32 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was stirred for 15 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour at 0° C. and for 1 hour at room temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
eluting with chloroform
ADDITION
Type
ADDITION
Details
The fractions containing the desired compound
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1[N+](=O)[O-])C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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